4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide
Overview
Description
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known by its chemical formula C16H14N2O4 and is commonly referred to as NPPB.
Scientific Research Applications
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). NPPB has also been studied for its potential use in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mechanism of Action
The mechanism of action of 4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide involves the inhibition of chloride channels in the cell membrane. This inhibition leads to a reduction in the movement of chloride ions across the membrane, which ultimately leads to a decrease in the production of mucus in the respiratory tract. This reduction in mucus production is beneficial in the treatment of respiratory disorders such as asthma and COPD.
Biochemical and Physiological Effects:
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the movement of chloride ions across the cell membrane. This inhibition leads to a reduction in the production of mucus in the respiratory tract. NPPB has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of respiratory disorders.
Advantages and Limitations for Lab Experiments
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. NPPB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using NPPB in lab experiments. The compound is relatively unstable and can degrade over time. Additionally, the compound has limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide. One potential direction is the development of more stable analogs of the compound. These analogs could have improved solubility and stability, which would make them more suitable for lab experiments. Another potential direction is the study of the compound's effects on other ion channels in the cell membrane. Finally, the compound's potential use in the treatment of other respiratory disorders could also be explored.
properties
IUPAC Name |
4-[2-(4-nitrophenyl)propanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10(11-4-8-14(9-5-11)19(22)23)16(21)18-13-6-2-12(3-7-13)15(17)20/h2-10H,1H3,(H2,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIQIFPROLEPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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